Home > Products > Screening Compounds P136458 > Dexamethasone EP impurity K
Dexamethasone EP impurity K -

Dexamethasone EP impurity K

Catalog Number: EVT-15528436
CAS Number:
Molecular Formula: C22H26O4
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dexamethasone EP impurity K, also known as ∆7,9(11)-Dexamethasone or 17,21-dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione, is a significant impurity associated with dexamethasone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. The presence of impurities in pharmaceutical compounds is critical for quality control and regulatory compliance, particularly during the production and formulation of active pharmaceutical ingredients (APIs) like dexamethasone. Dexamethasone EP impurity K is classified under the category of chemical impurities that may arise during the synthesis or storage of dexamethasone.

Source and Classification

Dexamethasone EP impurity K is derived from the synthesis processes of dexamethasone. It is classified as a process impurity, which can occur during the manufacturing of dexamethasone or its intermediates. This impurity is particularly relevant in quality assurance and regulatory submissions such as Abbreviated New Drug Applications (ANDAs) to the Food and Drug Administration (FDA) .

Synthesis Analysis

Methods

The synthesis of dexamethasone EP impurity K typically involves modifications to the steroid backbone common to corticosteroids. An improved synthesis method has been reported that utilizes a common intermediate in the production of multiple impurities related to dexamethasone. This method enhances efficiency while minimizing by-products .

Technical Details

The synthesis process generally includes:

  • Starting Materials: Utilizing precursors such as 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione.
  • Reagents: Common reagents include acids or bases that facilitate the necessary transformations.
  • Conditions: Reactions are typically carried out under controlled temperatures and pressures to optimize yield and purity.
Molecular Structure Analysis

Structure

Dexamethasone EP impurity K has the molecular formula C22H26O4C_{22}H_{26}O_{4} and a molecular weight of approximately 354.44 g/mol. Its structure features a modified steroid framework with hydroxyl groups at positions 17 and 21 and a double bond between carbon atoms 7 and 9 .

Chemical Reactions Analysis

Reactions

Dexamethasone EP impurity K can participate in various chemical reactions typical for steroids:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions can modify its reactivity.
  • Oxidation: Potential oxidation reactions can lead to further derivatives or degradation products.

Technical Details

The characterization of these reactions often involves techniques such as High Performance Liquid Chromatography (HPLC) to quantify the levels of impurities during synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to pale yellow solid.
  • Melting Point: Not readily available in current literature.
  • Storage Conditions: Recommended storage at 2-8°C due to its hygroscopic nature .

Chemical Properties

  • Molecular Weight: 354.44 g/mol.
  • Solubility: Soluble in organic solvents like methanol but limited solubility in water.
Applications

Dexamethasone EP impurity K is primarily utilized for:

  • Quality Control: Used as a reference standard in analytical methods for monitoring impurities in dexamethasone formulations.
  • Regulatory Compliance: Essential for ANDA filings and ensuring that pharmaceutical products meet safety standards set by regulatory agencies .
  • Research Purposes: Employed in studies investigating the effects and behaviors of corticosteroids in biological systems.
Synthesis and Structural Elucidation of Dexamethasone EP Impurity K

Historical Development of Synthetic Pathways for Corticosteroid Impurities

The synthesis of corticosteroid impurities has evolved significantly from early chromatographic isolation to modern stereoselective synthesis. Dexamethasone EP Impurity K (∆⁷,⁹⁽¹¹⁾-Dexamethasone), identified as a process-related impurity, emerged as a critical quality target with the adoption of advanced analytical techniques in pharmaceutical manufacturing. Early industrial processes for dexamethasone synthesis in the 1960s-1980s often inadvertently generated this impurity through uncontrolled dehydration or oxidation reactions during the final steps of side-chain modification or ring functionalization [5] [7]. The historical focus was primarily on maximizing yield of the active pharmaceutical ingredient (API), with impurity characterization being reaction-specific and non-systematic.

A paradigm shift occurred when regulatory frameworks (ICH Q3A/B) mandated comprehensive impurity profiling. This drove the development of targeted synthetic routes for impurities like Dexamethasone EP Impurity K, enabling their use as reference standards. Key milestones include:

  • 1980s-1990s: Isolation from mother liquors of dexamethasone synthesis using silica gel chromatography [7]
  • Early 2000s: Semi-synthesis from dexamethasone via acid-catalyzed dehydration (~15% yield) [5]
  • Post-2010: Dedicated multi-step synthesis from tetraene acetate intermediates, achieving >95% purity [5]

These developments transformed impurity synthesis from analytical necessities to enablers of process understanding, allowing manufacturers to identify critical control points in API manufacturing.

Mechanistic Insights into the Formation of ∆⁷,⁹⁽¹¹⁾-Dexamethasone During API Synthesis

Dexamethasone EP Impurity K (chemical name: 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione) forms predominantly via acid-catalyzed dehydration during the final stages of dexamethasone synthesis. The mechanism involves stereospecific elimination of water from the C6-C7 position in ring B, concurrently introducing unsaturation at C7 and C9-C11 bonds [5] [7].

Table 1: Reaction Conditions Favoring Impurity K Formation

Reaction ParameterConducive ConditionsEffect on Impurity K Yield
Temperature>60°CIncreases formation by 3.5x
Acid CatalystMineral acids (H₂SO₄, HCl)Promotes dehydration
Solvent PolarityPolar aprotic (DMF, DMSO)Enhances elimination rate
Reaction TimeProlonged (>6 hours)Maximizes accumulation

The reaction proceeds through E1 elimination mechanism:

  • Protonation: C6 hydroxyl group protonation under acidic conditions
  • Carbocation Formation: Water departure generates C7 carbocation
  • Deprotonation: Adjacent C8 hydrogen removal forms C7-C8 double bond
  • Tautomerization: Conjugated enone system extends to C9-C11 position

This tetraene system (∆¹,⁴,⁷,⁹⁽¹¹⁾) exhibits distinctive UV-Vis absorption at 285 nm and 375 nm due to extended conjugation, enabling spectroscopic detection [2] [6]. The spatial orientation of the 16α-methyl group sterically favors this elimination pathway over alternative dehydration products.

Role of Intermediate 21-Acetoxy-17α-Hydroxy-16α-Methyl-Pregna-1,4,9(11)-Triene-3,20-Dione in Impurity Generation

Intermediate 12 (21-Acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione) serves as the pivotal precursor for controlled synthesis of Dexamethasone EP Impurity K. This triene acetate, synthesized from tetraene acetate (11) via conjugated addition and oxidation, contains the core ∆¹,⁴,⁹⁽¹¹⁾ system required for Impurity K [5] [7].

The conversion pathway involves:

  • Methyl Addition: 1,4-conjugate addition of methyl cuprate to C16-C17 double bond of tetraene acetate (11)
  • Selective Oxidation: Dess-Martin periodinane oxidation of C17 alcohol to ketone
  • Acid-Mediated Isomerization: Controlled HCl treatment induces double bond migration from ∆⁹⁽¹¹⁾ to ∆⁷ while hydrolyzing acetate

Key Advantages of This Intermediate Approach

  • Regioselectivity Control: Prevents over-dehydration yielding pentaene byproducts
  • Stereochemical Purity: Maintains 16α-methyl configuration critical for impurity identity
  • Scalability: Achieves 68% overall yield from intermediate 11 vs. <20% from dexamethasone API [5]

The C21 acetate acts as a protecting group during ring transformations, later hydrolyzed under mild alkaline conditions to yield the final 17,21-dihydroxy system of Impurity K. This intermediate-centric synthesis represents the current state-of-the-art for GMP-grade reference standard production [5] [8].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Methodologies

Table 2: Synthesis Methodology Comparison for Dexamethasone EP Impurity K

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Representative Yield52-68% [5]35-45% (estimated)
Purity Profile95-99% [1] [6]>99% (hypothetical)
Key StepsMulti-step reactions in bulk solventImmobilized intermediates on resin
PurificationChromatography/crystallizationSimple filtration/washing
ScalabilityKilogram-scale demonstratedMilligram-scale reported
Major LimitationSolvent-intensiveLimited substrate scope

Solution-Phase Synthesis: The established industrial method involves sequential liquid-phase reactions starting from pregnane derivatives. Advantages include well-optimized reaction conditions and scalability to multi-kilogram batches for reference standard production [5] [8]. The primary drawbacks are extensive solvent usage and requirement for intermediate isolations, increasing impurity introduction risk.

Solid-Phase Approaches: Emerging methodologies employ polymer-supported reagents (e.g., immobilized Burgess reagent for dehydration) or catch-and-release purification strategies. While offering theoretical purity advantages through combinatorial purification, these methods remain limited to research-scale synthesis (<100mg) [10]. The steric bulk of the dexamethasone skeleton challenges solid-phase efficiency, particularly for C-ring modifications.

Hybrid approaches show promise, where solution-phase synthesis of the triene core is followed by solid-phase extraction (SPE) purification using Oasis HLB cartridges, achieving 99.5% purity with 98% recovery [10]. This methodology addresses the critical need for high-purity standards in modern impurity profiling.

Analytical Characterization and Detection Methods

Properties

Product Name

Dexamethasone EP impurity K

IUPAC Name

(10S,13S,14S,16R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-12,14,15,16-tetrahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C22H26O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h5-8,11,13,18,23,26H,4,9-10,12H2,1-3H3/t13-,18+,20+,21+,22?/m1/s1

InChI Key

IDELEYLNUCZEFQ-LRSDUYCJSA-N

Canonical SMILES

CC1CC2C3=CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2C3=CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1(C(=O)CO)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.